molecular formula C15H19N3O3S B2997808 4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide CAS No. 2034262-54-7

4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2997808
CAS No.: 2034262-54-7
M. Wt: 321.4
InChI Key: ZHZPIIJYTKPOJH-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide” is a pyrazole-bearing compound . Pyrazoles are known for their diverse pharmacological effects and have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

The synthesis and characterization of celecoxib derivatives, including compounds structurally related to 4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their anti-inflammatory and analgesic activities, revealing that certain derivatives did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential as therapeutic agents with reduced side effects (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

Another research area involves the synthesis of novel benzenesulfonamide derivatives, which have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Some compounds also demonstrated potential interaction against KSHV thymidylate synthase complex, highlighting their antimicrobial and anticancer potentials (Fahim & Shalaby, 2019).

Anti-inflammatory Antimicrobial Agents

Derivatives of 1H-pyrazole, closely related to the chemical structure of interest, have been synthesized and shown to possess anti-inflammatory and antimicrobial properties. Certain derivatives surpassed the activity of indomethacin in bioassays, showing selective inhibitory activity towards COX-2 enzyme and superior gastrointestinal safety profiles. Their antimicrobial activity tests revealed comparable or half the activity of ampicillin against certain bacterial strains, underscoring their potential as anti-inflammatory antimicrobial agents (Bekhit et al., 2008).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against human tumor liver cell line (HEPG-2). The most potent compounds showed higher activity than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. These findings indicate the potential of these compounds as anticancer agents and their ability to enhance the cell-killing effect of γ-radiation, offering insights into the development of novel radiosensitizing drugs (Ghorab et al., 2015).

Future Directions

Pyrazole derivatives, such as “4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Their diverse pharmacological effects and wide range of applications suggest promising future directions in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-acetyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-10-14(17-18(11)3)8-9-16-22(20,21)15-6-4-13(5-7-15)12(2)19/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPIIJYTKPOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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